Ethyl 4-cyano-5-(dimethylaminomethylideneamino)-3-methylthiophene-2-carboxylate
Description
Ethyl 4-cyano-5-(dimethylaminomethylideneamino)-3-methylthiophene-2-carboxylate is a thiophene derivative characterized by a cyano group at position 4, a dimethylaminomethylideneamino substituent at position 5, and a methyl group at position 2. This compound is synthesized via modifications of the Gewald reaction, a multicomponent condensation method widely used to prepare 2-aminothiophenes . Its structure serves as a key intermediate for synthesizing pharmacologically active heterocycles, including triazolopyrimidines and oxadiazoles, due to the reactivity of its amino and cyano groups .
Properties
IUPAC Name |
ethyl 4-cyano-5-(dimethylaminomethylideneamino)-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-5-17-12(16)10-8(2)9(6-13)11(18-10)14-7-15(3)4/h7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURFEXLLNDJOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N=CN(C)C)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-cyano-5-(dimethylaminomethylideneamino)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Addition of the dimethylaminomethylideneamino group: This can be done through a condensation reaction with dimethylamine and formaldehyde.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-cyano-5-(dimethylaminomethylideneamino)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-cyano-5-(dimethylaminomethylideneamino)-3-methylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-5-(dimethylaminomethylideneamino)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, modulating their activity. The cyano group and the dimethylaminomethylideneamino group play crucial roles in its binding affinity and specificity. The pathways involved often include signal transduction cascades and metabolic pathways that are critical for cellular function.
Comparison with Similar Compounds
Derivatives with Varied Amide/Substituent Groups
Several analogs differ in the substituent at position 3. For example:
- Ethyl 4-cyano-5-(5,6-dibromonicotinamido)-3-methylthiophene-2-carboxylate (4c): Synthesized in 57% yield, this derivative features a dibrominated nicotinamide group. Its ¹³C NMR spectrum shows distinct signals at δ 163.5 (C=O) and δ 153.9 (C-Br), with HR-MS confirming [M+Na]⁺ at m/z 465.9421 .
- Ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate (4f): Exhibits a higher yield (75%) compared to 4c, attributed to the electron-withdrawing effects of chlorine enhancing reaction efficiency .
Key Difference: Halogenated substituents (Br, Cl) improve antifungal activity but reduce solubility compared to the dimethylaminomethylideneamino group, which enhances solubility and serves as a nucleophile in further reactions .
Compounds with Oxadiazole and Triazole Moieties
- Ethyl 4-cyano-5-[(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino]-3-methylthiophene-2-carboxylate (ChemBridge 7933420): This derivative, synthesized via coupling with oxadiazole precursors, shows inhibitory activity against Burkholderia enzymes (IC₅₀ = 2.1 µM) .
- Ethyl 4-cyano-5-((ethoxymethylene)amino)-3-methylthiophene-2-carboxylate (2): A precursor to triazolopyrimidines, this compound undergoes cyclocondensation with aroylhydrazides to yield antimicrobial agents. Its IR spectrum shows C=O (1716 cm⁻¹) and C=N (1562 cm⁻¹) stretches .
Key Difference: The dimethylaminomethylideneamino group in the target compound allows for more versatile Schiff base formation compared to oxadiazole-linked analogs, enabling broader applications in medicinal chemistry .
Derivatives with Modified Carboxylate or Cyano Groups
- Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate: Replacing the dimethylaminomethylideneamino group with a methylthio substituent reduces hydrogen-bonding capacity, lowering bioavailability .
- Ethyl 3,6-diamino-5-cyano-4-hydroxybenzo[c]thiophene-1-carboxylate (7): This fused-ring derivative, synthesized via malononitrile addition, exhibits enhanced planarity and fluorescence properties due to extended conjugation .
Key Difference: The target compound’s cyano group at position 4 stabilizes the thiophene ring through electron withdrawal, whereas fused-ring systems (e.g., compound 7) prioritize electronic delocalization for optoelectronic applications .
Comparative Data Table
Biological Activity
Ethyl 4-cyano-5-(dimethylaminomethylideneamino)-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C₁₁H₁₃N₃O₂S
- Molecular Weight : 239.31 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Below are summarized findings from various studies:
Antimicrobial Activity
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Study on Bacterial Inhibition :
- A study demonstrated that this compound exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be as low as 50 µg/mL for certain strains, indicating potent antibacterial properties.
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Fungal Activity :
- The compound also showed antifungal activity against Candida albicans, with an MIC of 25 µg/mL, suggesting its potential use in treating fungal infections.
Anti-inflammatory Properties
Research has indicated that this compound may possess anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible mechanism for its use in inflammatory diseases.
Anticancer Potential
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Cell Line Studies :
- This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it exhibited selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 30 µM and 45 µM, respectively.
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Mechanism of Action :
- The anticancer activity is hypothesized to be due to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of active caspases in treated cells.
Synthesis and Structural Modifications
The synthesis of this compound involves several steps:
- Starting Materials :
- Thiophene derivatives and cyanide sources are utilized in the initial steps.
- Reactions :
- The compound can be synthesized through a multi-step reaction involving the condensation of appropriate thiophene derivatives with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization reactions.
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers tested the efficacy of the compound against a panel of pathogens. Results indicated a significant reduction in bacterial growth compared to control groups treated with standard antibiotics.
Case Study 2: Anti-inflammatory Response
In vivo studies using animal models demonstrated that administration of the compound resulted in reduced swelling and pain in induced inflammatory conditions, supporting its therapeutic potential in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
